molecular formula C17H22N4O4S B2555339 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034556-13-1

2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2555339
CAS No.: 2034556-13-1
M. Wt: 378.45
InChI Key: SEOTXYRITOERCF-UHFFFAOYSA-N
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Description

2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the attachment of the phenoxyacetamide moiety. The reactions are usually carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, piperidine derivatives, and sulfonyl-containing compounds. Examples include:

Uniqueness

What sets 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-9-8-16(19-20)13-6-10-21(11-7-13)26(23,24)15-4-2-14(3-5-15)25-12-17(18)22/h2-5,8-9,13H,6-7,10-12H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOTXYRITOERCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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